molecular formula C13H14N2O3 B5770473 N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Numéro de catalogue B5770473
Poids moléculaire: 246.26 g/mol
Clé InChI: GYDYURUGJVRAGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in a variety of physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used as a tool compound to study the P2X7 receptor and its role in various diseases.

Mécanisme D'action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor can form a non-selective pore that allows the influx of cations, such as calcium and sodium, and the efflux of potassium. The prolonged activation of the P2X7 receptor can lead to the formation of a large pore that allows the influx of large molecules, such as dyes and proteins, and the efflux of small molecules, such as ATP and ions.
N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor. It binds to the ATP binding site of the P2X7 receptor and prevents the activation of the receptor by ATP. This compound has been shown to block the formation of the non-selective pore and the large pore induced by the P2X7 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells and cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells.
In vivo, this compound has been shown to reduce the development of pathological symptoms in animal models of inflammation, pain, and cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which allows for the specific inhibition of the receptor without affecting other purinergic receptors. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing and limits its use in long-term studies. This compound also has some off-target effects, such as the inhibition of the P2X3 receptor and the activation of the GABA receptor, which may complicate the interpretation of the results.

Orientations Futures

For research on N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide and the P2X7 receptor may include:
1. Elucidating the structural basis of the interaction between this compound and the P2X7 receptor.
2. Investigating the downstream signaling pathways of the P2X7 receptor and their role in inflammation, pain, and cancer.
3. Developing more potent and selective antagonists of the P2X7 receptor for therapeutic use.
4. Studying the role of the P2X7 receptor in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Exploring the potential of the P2X7 receptor as a therapeutic target for the treatment of various diseases.
In conclusion, this compound is a potent and selective antagonist of the P2X7 receptor, which has been widely used as a tool compound to study the receptor and its role in various diseases. This compound has a well-established synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on this compound and the P2X7 receptor may lead to the development of new therapies for inflammation, pain, and cancer.

Méthodes De Synthèse

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide was first synthesized by the pharmaceutical company Abbott Laboratories in 2004. The synthesis method involves the condensation of 4-ethoxyaniline and 5-methylisoxazole-3-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively used as a tool compound to study the P2X7 receptor and its role in various diseases. The P2X7 receptor is expressed in a variety of cells, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of cell death, such as pyroptosis and apoptosis.
This compound has been shown to block the activation of the P2X7 receptor in vitro and in vivo. In animal models of inflammation, pain, and cancer, this compound has been shown to reduce the release of pro-inflammatory cytokines and the development of pathological symptoms. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-11-6-4-10(5-7-11)14-13(16)12-8-9(2)18-15-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYURUGJVRAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.